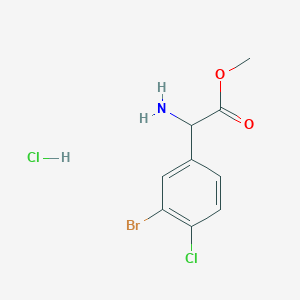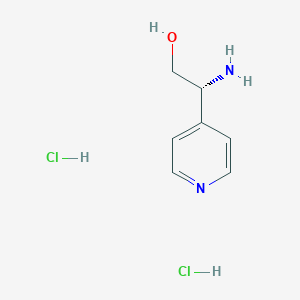
(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrrolidines, for example, can undergo a variety of reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and pKa. These properties can be predicted using various computational methods .Aplicaciones Científicas De Investigación
Environmental Impact and Alternatives
Fluorinated compounds, including perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), have been under scrutiny due to their persistence and potential environmental and health impacts. Wang et al. (2013) discuss the industrial transition to replace long-chain PFCAs and PFSAs, highlighting the need for safer alternatives. They identify fluorinated substances used in various applications, such as fluoropolymer manufacture and surface treatments, and emphasize the need for cooperation among stakeholders to generate missing data for meaningful risk assessments (Wang et al., 2013).
Microbial Degradation
Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals in the environment. They focus on the biodegradation processes that lead to the formation of perfluoroalkyl carboxylic and sulfonic acids, such as PFOA and PFOS, from precursor substances. This research highlights the environmental fate of these compounds and the importance of understanding their biodegradation pathways (Liu & Avendaño, 2013).
Treatment Methods and Bioaccumulation
Rayne and Forest (2009) provide a critical review of the physicochemical properties, environmental levels, and treatment methods for PFAs. They discuss the challenges in removing these compounds from aqueous waste streams and suggest filtration, sorption, and sonochemical approaches as promising methods (Rayne & Forest, 2009).
Protein Design
Buer and Marsh (2012) explore the potential of incorporating highly fluorinated analogs of hydrophobic amino acids into proteins. They aim to create proteins with novel chemical and biological properties, leveraging the unique physicochemical properties of fluorocarbons, such as extreme chemical inertness and thermal stability. This research opens up new avenues for protein engineering and design (Buer & Marsh, 2012).
Biocatalyst Inhibition
Jarboe et al. (2013) discuss the inhibition of biocatalysts by carboxylic acids, including the impact of fluorinated carboxylic acids on microbial cells. They focus on the mechanisms of inhibition and potential strategies to increase microbial robustness, which is crucial for the bioproduction of renewable chemicals (Jarboe et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPHIHKPQOQEKO-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1F)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295253.png)
![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B6295264.png)
![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)
![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)







